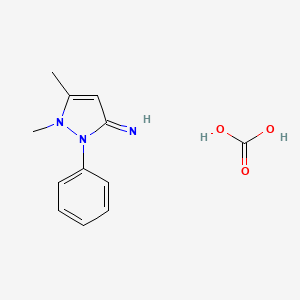![molecular formula C21H29NO4 B6118614 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is a compound that belongs to the class of cyclohexanone derivatives. It is also known by the name of DMDDA. This compound has been synthesized through a multi-step process and has shown potential for use in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, the fluorescent properties of this compound may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound may have anti-cancer properties and may be useful as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has shown promising results in in vitro experiments for its ability to inhibit the growth of cancer cells. However, limitations for lab experiments may include the need for further studies to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one. One potential direction is to further investigate its anti-cancer properties and potential use as a therapeutic agent. Additionally, further studies could be conducted to fully understand the mechanism of action and potential side effects of this compound. Finally, research could be conducted to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one involves a multi-step process. The first step involves the reaction of 3,4-diethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with methylamine and cyclohexanone in the presence of a catalyst to form the final product, this compound.
Applications De Recherche Scientifique
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one has shown potential for use in scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in in vitro experiments. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-methyliminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-6-25-18-9-8-14(11-19(18)26-7-2)10-16(23)20-15(22-5)12-21(3,4)13-17(20)24/h8-9,11,23H,6-7,10,12-13H2,1-5H3/b20-16-,22-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLWTZDOBEFAS-LJWNSAJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6118600.png)

![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)

![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B6118624.png)
